Tris(hydroxymethyl)aminomethane acetate

Description

Propriétés

IUPAC Name |

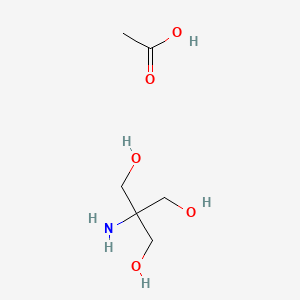

acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEPQKCYPFFYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Tris(hydroxymethyl)aminomethane acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6850-28-8 | |

| Record name | Tris-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETAMOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYB8UMN69X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(hydroxymethyl)aminomethane Acetate for Researchers, Scientists, and Drug Development Professionals

An authoritative guide on the properties, applications, and experimental considerations of Tris(hydroxymethyl)aminomethane acetate in scientific research and pharmaceutical development.

This compound, often referred to as Tris-acetate, is a salt formed from the reaction of Tris(hydroxymethyl)aminomethane (Tris) and acetic acid.[1] It is a fundamental buffering agent in molecular biology, biochemistry, and the pharmaceutical industry, prized for its ability to maintain a stable pH in the physiologically relevant range.[2][3] This guide provides a comprehensive technical overview of Tris-acetate, including its chemical properties, detailed experimental protocols, and critical considerations for its use in research and drug development.

Core Chemical and Physical Properties

Tris-acetate is a white crystalline powder that is readily soluble in water.[3][4] Its buffering capacity is primarily attributed to the Tris component, which has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the pH range of 7.0 to 9.0.[5][6] The acetate component contributes to the overall ionic strength of the buffer. Key quantitative properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₅NO₅ | [7] |

| Molar Mass | 181.19 g/mol | [1][7] |

| Melting Point | 120-121 °C | [8] |

| Boiling Point | 219-220 °C at 9.75 mmHg | [8] |

| Density | 1.09 g/mL at 20 °C | [7][8] |

| pKa of Tris (25°C) | ~8.1 | [5][9] |

| Effective pH Range | 7.0 - 9.0 | [5][6] |

| Appearance | White crystalline powder | [3][4] |

| Solubility | Soluble in water | [3] |

Temperature Dependence of Tris-based Buffers

A critical consideration for researchers using Tris-acetate buffers is the significant dependence of their pH on temperature. The pKa of Tris decreases as the temperature increases, resulting in a decrease in the pH of the buffer solution.[9] Specifically, the pH of a Tris buffer will decrease by approximately 0.03 pH units for every 1°C increase in temperature.[9] Conversely, as the temperature decreases, the pH will increase by a similar margin.[10] This property is crucial to account for when preparing and using Tris-acetate buffers for experiments that are not conducted at ambient temperature, such as enzymatic assays at 37°C or protein purification at 4°C.

The following table provides the approximate pH of a 0.05 M Tris buffer solution at various temperatures, illustrating this important relationship.

| Temperature (°C) | pH |

| 5 | 9.56 |

| 25 | 9.00 |

| 37 | 8.70 |

Data adapted from Sigma-Aldrich resources.[1]

Experimental Protocols

This section provides detailed methodologies for the preparation and application of Tris-acetate buffers in key experimental settings.

Preparation of 1 M Tris-Acetate Stock Solution (pH 7.5)

This protocol describes the preparation of a 1 M Tris-acetate buffer stock solution.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris base)

-

Glacial acetic acid

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

Procedure:

-

Weigh out 121.14 g of Tris base and transfer it to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the Tris base is completely dissolved.

-

While monitoring the pH with a calibrated pH meter, slowly add glacial acetic acid to the solution until the desired pH of 7.5 is reached.

-

Once the target pH is achieved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1000 mL.

-

Sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.

-

Store the buffer at room temperature.

Preparation of 50x Tris-Acetate-EDTA (TAE) Buffer for Nucleic Acid Electrophoresis

TAE buffer is a widely used buffer for agarose gel electrophoresis of DNA and RNA.[11][12]

Materials:

-

Tris base

-

Glacial acetic acid

-

0.5 M EDTA (pH 8.0) solution

-

Deionized water

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

Procedure:

-

To prepare 1 L of 50x TAE buffer, weigh 242 g of Tris base and add it to a beaker containing approximately 700 mL of deionized water.[8][12]

-

Stir the solution until the Tris base is fully dissolved.[8]

-

Carefully add 57.1 mL of glacial acetic acid to the solution.[8][12]

-

Adjust the final volume to 1 L with deionized water.[12] The pH of the 50x stock solution does not need to be adjusted and should be approximately 8.5.[12]

-

To prepare a 1x working solution, dilute the 50x stock solution 1:50 with deionized water. The final concentration of the 1x buffer will be 40 mM Tris-acetate and 1 mM EDTA.[13]

Applications in Research and Drug Development

Tris-acetate buffers are integral to a wide array of applications in both basic research and the development of therapeutics.

Nucleic Acid Electrophoresis

The most common application of Tris-acetate is in the form of TAE buffer for the separation of DNA and RNA fragments by agarose gel electrophoresis.[11][12] The Tris-acetate component provides the buffering capacity to maintain a stable pH during the electrophoretic run, which is crucial for the consistent migration of nucleic acids.[11] The EDTA in TAE buffer chelates divalent cations, which can inhibit nucleases that might otherwise degrade the nucleic acid samples.[8]

Protein Analysis

Tris-acetate buffers are also employed in protein electrophoresis, particularly in the separation of large molecular weight proteins using Tris-acetate polyacrylamide gels.[4] In these systems, the buffer helps to maintain the pH gradient necessary for proper protein migration and resolution. Tris-based buffers are also commonly used in protein purification protocols, including ion-exchange and gel filtration chromatography, where maintaining a stable pH is essential for protein stability and the effectiveness of the separation technique.[2][14]

Enzyme Kinetics Assays

In enzyme kinetics studies, maintaining a constant pH is paramount for obtaining accurate and reproducible results. Tris-acetate buffers can be used to provide a stable pH environment for a wide range of enzymatic reactions.[13] However, it is crucial to consider potential interactions between the buffer components and the enzyme of interest. The primary amine group of Tris can, in some cases, interfere with enzyme activity or stability.[2][13] For metalloenzymes, the chelating properties of any added EDTA must be considered, and even Tris itself has been shown to have some metal-chelating capabilities.[13]

Pharmaceutical Formulations and Drug Development

In the pharmaceutical industry, Tris(hydroxymethyl)aminomethane, under the name Tromethamine, is used as a pharmaceutical intermediate and an excipient in various drug formulations.[5] Its buffering capacity helps to maintain the pH of injectable and ophthalmic solutions, which is critical for drug stability, solubility, and patient comfort.[2] For drug development professionals, it is important to be aware of the potential for buffer components to interact with the active pharmaceutical ingredient (API) or other excipients. While Tris is generally considered to be biologically inert, its primary amine could potentially react with certain functional groups on a drug molecule. There is limited direct evidence of Tris or acetate interfering with major signaling pathways in a non-buffering capacity, but the potential for off-target effects of any component in a formulation should always be a consideration in preclinical development.[15][16]

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the solid powder or its solutions.[10] It may cause skin and eye irritation.[17] In case of contact, the affected area should be rinsed thoroughly with water.[17] Store in a cool, dry, and well-ventilated area.[17]

Conclusion

This compound is a versatile and indispensable buffer for a wide range of applications in research and drug development. Its ability to maintain a stable pH in the physiological range makes it a valuable tool for scientists working with nucleic acids, proteins, and in the formulation of pharmaceuticals. A thorough understanding of its properties, particularly its temperature-dependent pH, and careful consideration of its potential interactions in specific experimental systems are essential for its effective and reliable use. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently employ Tris-acetate buffers in their work.

References

- 1. 缓冲液参考中心 [sigmaaldrich.com]

- 2. What is the role of Tris in protein purification? - Blog [hbynm.com]

- 3. promega.com [promega.com]

- 4. NuPAGE™ Tris-Acetate SDS Running Buffer (20X) 500 mL | Buy Online | Invitrogen™ [thermofisher.com]

- 5. bio-rad.com [bio-rad.com]

- 6. promega.com [promega.com]

- 7. Boston Bioproducts Inc Tris-Acetate Buffer (0.2 M, pH 7.4) - 500ml, Quantity: | Fisher Scientific [fishersci.com]

- 8. bostonbioproducts.com [bostonbioproducts.com]

- 9. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. Biological buffers pKa calculation [reachdevices.com]

- 11. Tris-Acetate Buffer [myskinrecipes.com]

- 12. Tris acetate buffer | Sigma-Aldrich [sigmaaldrich.com]

- 13. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 14. Protein purification using Tris hcl (1185-53-1) buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 15. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Chemical Properties of Tris(hydroxymethyl)aminomethane Acetate

For Researchers, Scientists, and Drug Development Professionals

Tris(hydroxymethyl)aminomethane acetate, often referred to as Tris acetate, is a commonly utilized biological buffer. Its prevalence in molecular biology, biochemistry, and pharmaceutical development is due to its ability to maintain a stable pH in the physiological range. This technical guide provides a comprehensive overview of the core chemical properties of this compound, complete with experimental protocols and visual diagrams to support laboratory applications.

Core Chemical and Physical Properties

This compound is an acetate salt formed from the reaction of equimolar amounts of Tris(hydroxymethyl)aminomethane (Tris) and acetic acid.[1] It is a white crystalline powder that is soluble in water.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₅NO₅ | [2] |

| Molar Mass | 181.19 g/mol | [2] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 120-121 °C | [4] |

| Density | 1.09 g/mL at 20 °C | [2] |

| CAS Number | 6850-28-8 | [2] |

Buffering Characteristics

The buffering capacity of Tris acetate is centered around the pKa of Tris, which is approximately 8.1 at 25°C.[5] This makes it an effective buffer in the pH range of 7 to 9, a range suitable for many biological processes.[5] However, the pH of Tris buffer solutions is notably dependent on temperature.[6][7] The pH of a Tris buffer solution will decrease as the temperature increases and increase as the temperature decreases.[6][8] The temperature coefficient for the pH of Tris buffers is typically between -0.025 and -0.031 pH units per degree Celsius increase in temperature.[6][9]

Table 2: pKa and Temperature Dependence of Tris Buffer

| Parameter | Value | References |

| pKa of Tris at 25°C | ~8.1 | [5][10] |

| Effective Buffering pH Range | 7.0 - 9.0 | [5][10] |

| Temperature Dependence of pH | Decreases with increasing temperature | [6][7][8] |

| pH change per °C (5°C to 25°C) | -0.03 pH units | [6] |

| pH change per °C (25°C to 37°C) | -0.025 pH units | [6] |

It is crucial to adjust the pH of a Tris acetate buffer at the temperature at which it will be used to ensure experimental accuracy.[9]

Figure 1. Temperature Effect on Tris Buffer pH

Solubility Profile

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature | References |

| Water | 91 g/L | 20 °C | [4] |

Stability

Tris acetate buffers are generally stable under normal laboratory conditions.[9] Concentrated stock solutions of TAE (Tris-acetate-EDTA) buffer are stable for at least two years when stored at room temperature.[1] However, long-term stability can be affected by factors such as microbial contamination. A study on the stability of Tris buffer in artificial seawater stored in gas-impermeable bags showed a pH decrease of approximately 0.0058 pH units per year, which was attributed to a combination of CO2 infiltration and/or microbial respiration.

Experimental Protocols

Preparation of 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

This protocol describes the preparation of a 1x working solution from a 50x stock solution. TAE buffer is widely used for agarose gel electrophoresis of nucleic acids.

Materials:

-

Tris base

-

Glacial acetic acid

-

0.5 M EDTA (pH 8.0) solution

-

Deionized water

Procedure for 50x Stock Solution (1 L):

-

Weigh 242 g of Tris base and dissolve it in approximately 700 mL of deionized water.

-

Carefully add 57.1 mL of glacial acetic acid to the Tris solution.

-

Add 100 mL of 0.5 M EDTA (pH 8.0) solution.

-

Adjust the final volume to 1 L with deionized water.

-

Sterilize by autoclaving or filtration. Store at room temperature.

Procedure for 1x Working Solution:

-

Dilute the 50x stock solution 1:50 with deionized water (e.g., 20 mL of 50x stock in 980 mL of deionized water).

Determination of pKa by Potentiometric Titration

This method can be used to experimentally determine the pKa of the Tris acetate buffer system.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

Place a known volume of the Tris acetate solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add small, known volumes of the standardized HCl solution from the buret.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the additions past the point of the most rapid pH change (the equivalence point).

-

Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the point where half of the Tris has been protonated).

Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound like this compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) or other relevant aqueous buffer

-

DMSO (if preparing a stock solution)

-

Microtiter plates

-

Plate shaker/incubator

-

Filtration apparatus or centrifugation capability

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Prepare a stock solution of this compound in DMSO if necessary, or prepare serial dilutions directly in the aqueous buffer.[2][4]

-

Add a small volume of the stock solution or the serially diluted solutions to the wells of a microtiter plate.

-

Add the aqueous buffer to each well to achieve the desired final concentrations.

-

Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 to 24 hours) to allow for dissolution.[2]

-

After incubation, separate the undissolved solid from the solution by filtration or centrifugation.[2]

-

Quantify the concentration of the dissolved this compound in the filtrate or supernatant using a suitable analytical method such as UV-Vis spectroscopy or HPLC.[2]

-

The highest concentration at which the compound remains in solution is determined as its kinetic solubility under the tested conditions.

Accelerated Stability Study

This protocol outlines a general approach for assessing the stability of a Tris acetate buffer solution under accelerated conditions.

Materials:

-

Prepared Tris acetate buffer solution

-

Temperature and humidity-controlled stability chambers

-

Calibrated pH meter

-

Analytical equipment for assessing degradation products (e.g., HPLC)

Procedure:

-

Prepare several aliquots of the Tris acetate buffer solution in its final container-closure system.

-

Place the aliquots in stability chambers set to accelerated conditions (e.g., 40°C/75% RH).

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove an aliquot from the chamber.

-

Allow the aliquot to return to room temperature.

-

Measure the pH of the buffer solution.

-

Visually inspect for any changes in color or for the presence of precipitates.

-

Optionally, analyze the buffer for any degradation products using a stability-indicating method like HPLC.

-

Compare the results to the initial (time 0) measurements to determine the rate of change in the buffer's properties.

Experimental Workflows and Signaling Pathways

Agarose Gel Electrophoresis Workflow

Tris-acetate-EDTA (TAE) buffer is a fundamental component in the workflow for separating nucleic acids by agarose gel electrophoresis. The buffer maintains a stable pH, allowing for the consistent migration of negatively charged DNA and RNA through the agarose matrix.

Figure 2. Agarose Gel Electrophoresis Workflow using TAE Buffer

Interaction with Signaling Pathways and Biological Assays

Tris(hydroxymethyl)aminomethane is generally considered to be biologically inert and is widely used for its buffering capacity in the physiological pH range. However, it is not entirely without effect on biological systems.

-

Enzyme Inhibition: The primary amine group in Tris can be reactive and may act as an inhibitor for some enzymes. It has also been reported to interfere with the activity of certain proteins, particularly those that are dependent on metal ions.[5]

-

Assay Interference: Tris buffer can interfere with common protein quantification assays, such as the Lowry and Bradford assays.[2] It can also interfere with the bicinchoninic acid (BCA) assay.

-

Cellular Effects: While often used in cell culture, high concentrations of Tris can be toxic to some mammalian cells. One study demonstrated that pure Tris can induce an increase in free cytosolic calcium in myocardial cells, suggesting it is not physiologically inert and may interact with cellular systems.

Due to these potential interactions, it is important for researchers to consider the compatibility of Tris acetate buffer with their specific experimental system and to choose an alternative buffer if interference is a concern.

References

- 1. agscientific.com [agscientific.com]

- 2. 6850-28-8 CAS MSDS (this compound salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Solubility Table for Water at Temperature [sigmaaldrich.com]

- 4. agscientific.com [agscientific.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to Tris(hydroxymethyl)aminomethane Acetate: Structure, Properties, and Applications

Executive Summary: Tris(hydroxymethyl)aminomethane acetate, commonly known as Tris acetate, is a buffering agent formed from the reaction of Tris base with acetic acid. This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and its critical role as a buffer in life sciences research and drug development. We delve into the causality behind its buffering mechanism, provide detailed protocols for its preparation, and explore its primary applications, with a focus on nucleic acid electrophoresis. This document serves as a technical resource for researchers, scientists, and professionals in the pharmaceutical industry, aiming to provide both foundational knowledge and practical, field-proven insights.

Foundational Components: A Tale of Two Molecules

The properties of this compound are best understood by first examining its constituent parts: Tris base and acetic acid.

Tris(hydroxymethyl)aminomethane (Tris)

Tris, also known as Tromethamine, is an organic compound with the formula (HOCH₂)₃CNH₂.[1] It is a primary amine and a triol, making it highly soluble in water.[2][3] Its significance in biochemistry and molecular biology stems from its utility as a biological buffer.[4] The pKa of Tris is approximately 8.1 at 25°C, which gives it an effective buffering range between pH 7.0 and 9.2.[5] This range conveniently overlaps with the physiological pH of most living systems, making it a staple in countless biological applications.[6]

Acetic Acid

Acetic acid (CH₃COOH) is a simple carboxylic acid and the main component of vinegar besides water.[7] It is a weak acid with a pKa of about 4.76.[8][9][10] In aqueous solutions, it partially dissociates to release a proton (H⁺) and form its conjugate base, the acetate ion (CH₃COO⁻).[7] This equilibrium is central to its role in forming buffer systems.

This compound: The Salt Structure

Tris acetate is the salt that results from the acid-base reaction between the weak base Tris and the weak acid acetic acid.[11][12]

Chemical Structure and Formation

The primary amine group (-NH₂) on the Tris molecule acts as a proton acceptor (a Brønsted-Lowry base), while the carboxyl group (-COOH) on acetic acid acts as a proton donor (a Brønsted-Lowry acid). When mixed in solution, an equilibrium is established where the Tris is protonated to form the tris(hydroxymethyl)aminomethane cation (Tris-H⁺), and acetic acid is deprotonated to form the acetate anion. The resulting salt is this compound.[11]

The reaction can be depicted as: (HOCH₂)₃CNH₂ (Tris base) + CH₃COOH (Acetic acid) ⇌ (HOCH₂)₃CNH₃⁺ (Tris cation) + CH₃COO⁻ (Acetate anion)

Caption: Formation of Tris acetate salt via proton transfer.

Physicochemical Properties

Tris acetate as a solid salt is a white crystalline powder.[12] Its properties are a composite of its constituent ions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO₅ | [13][14] |

| Molecular Weight | 181.19 g/mol | [11][13] |

| CAS Number | 6850-28-8 | [1][13][14] |

| Appearance | White crystalline solid/powder | [2][12][15] |

| Melting Point | 120-123 °C | [15][16][17] |

| Solubility in Water | Highly soluble | [3][15] |

| pKa of Tris (25°C) | ~8.1 | |

| pKa of Acetic Acid | ~4.76 | [7][9][10] |

| Typical Buffer pH | ~8.3 (in TAE buffer) | [18][19] |

The Tris Acetate Buffer System: Mechanism and Applications

The primary utility of Tris acetate is as a buffer, particularly in molecular biology. A buffer's function is to resist changes in pH upon the addition of an acid or base, a critical requirement for many biological experiments.[20]

Mechanism of Buffering

A Tris acetate buffer solution contains four key species in equilibrium: Tris base, protonated Tris (Tris-H⁺), acetic acid, and acetate. The buffering capacity is primarily provided by the Tris/Tris-H⁺ conjugate acid-base pair, as the typical working pH of these buffers (around 8.3) is much closer to the pKa of Tris (~8.1) than to the pKa of acetic acid (~4.76).[21]

-

When an acid (H⁺) is added: The Tris base component of the buffer neutralizes the added protons: (HOCH₂)₃CNH₂ + H⁺ → (HOCH₂)₃CNH₃⁺.

-

When a base (OH⁻) is added: The protonated Tris (Tris-H⁺) component donates a proton to neutralize the added hydroxide ions: (HOCH₂)₃CNH₃⁺ + OH⁻ → (HOCH₂)₃CNH₂ + H₂O.

This equilibrium maintains a relatively stable pH, which is crucial for the structural integrity and charge of macromolecules like DNA and RNA.[19][22]

Caption: The buffering action of the Tris/Tris-H⁺ conjugate pair.

Key Applications

The most widespread application of Tris acetate buffer is in nucleic acid gel electrophoresis.[23]

3.2.1 Tris-Acetate-EDTA (TAE) Buffer for Electrophoresis TAE buffer is a solution containing Tris, acetic acid, and EDTA, typically used for agarose gel electrophoresis of DNA and RNA.[18][19]

-

Tris-acetate: Provides the buffering capacity to maintain a stable pH, which is essential for preserving the negative charge of the nucleic acid phosphate backbone, ensuring migration is dependent on size, not variable charge.[19]

-

EDTA (Ethylenediaminetetraacetic acid): Acts as a chelating agent that sequesters divalent cations, particularly Mg²⁺. This is critical because many nucleases (enzymes that degrade nucleic acids) require these cations as cofactors. By sequestering them, EDTA protects the DNA/RNA from degradation during the experiment.[18]

TAE buffer has a relatively low buffering capacity compared to other electrophoresis buffers like TBE (Tris-borate-EDTA). This means it can become "exhausted" during long or high-voltage electrophoresis runs, leading to pH shifts.[18][24] However, linear, double-stranded DNA migrates faster in TAE, and DNA fragments recovered from TAE gels are more amenable to downstream enzymatic reactions (e.g., ligation, PCR) than those from TBE gels.[18][19]

3.2.2 Drug Development and Formulation In the pharmaceutical industry, Tris and its salts are used as excipients in drug formulations.[23] They can act as buffering agents to stabilize the active pharmaceutical ingredient (API), particularly for injectable and ophthalmic solutions where maintaining a physiological pH is critical for efficacy and patient comfort.[5][23]

Experimental Protocols and Best Practices

Accuracy and consistency in buffer preparation are paramount for reproducible scientific results.

Protocol: Preparation of 50x TAE Stock Solution (1 Liter)

This protocol describes the preparation of a highly concentrated stock solution, which is diluted to a 1x working concentration for use.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris base): 242 g

-

Glacial Acetic Acid: 57.1 mL

-

0.5 M EDTA (pH 8.0) solution: 100 mL

-

Deionized or distilled water (dH₂O)

-

1 L graduated cylinder or volumetric flask

-

Stir plate and magnetic stir bar

Methodology:

-

Dissolve Tris: Add approximately 700 mL of dH₂O to a 1 L beaker with a magnetic stir bar. Place on a stir plate and add 242 g of Tris base. Stir until fully dissolved.[18][25]

-

Add Acetic Acid and EDTA: Carefully and slowly add 57.1 mL of glacial acetic acid to the dissolved Tris solution. Then, add 100 mL of 0.5 M EDTA (pH 8.0) solution.[18]

-

Adjust Final Volume: Transfer the solution to a 1 L graduated cylinder or volumetric flask. Add dH₂O to bring the final volume to exactly 1 liter.[25]

-

Mixing and Storage: Mix thoroughly. The pH of the 50x stock does not need to be adjusted but should be around 8.3.[25] Store the solution at room temperature in a tightly sealed container.[25] If a precipitate forms over time, gently warm the solution to 37°C and stir until it redissolves before use.[25]

To prepare a 1x working solution: Dilute the 50x stock solution 1:50 with dH₂O (e.g., add 20 mL of 50x stock to 980 mL of dH₂O to make 1 L of 1x TAE). The final concentration of the 1x working solution will be 40 mM Tris-acetate and 1 mM EDTA.[18][24]

Caption: Workflow for preparing 50x TAE stock solution.

Causality and Best Practices

-

Why start with Tris base and titrate with acid? Preparing a Tris buffer by dissolving Tris base and adjusting the pH downwards with an acid (like acetic acid or HCl) is standard practice.[26] Starting with the powdered salt (Tris acetate) can be problematic as the final pH may not be at the desired setpoint due to manufacturing variances or hydration state, requiring adjustment with a strong base like NaOH, which introduces unwanted ions.[26]

-

Temperature Dependence: The pKa of Tris is temperature-dependent, decreasing as temperature rises.[4][27] This means a buffer prepared at room temperature will have a different pH when used at a lower or higher temperature (e.g., in a cold room or during electrophoresis, which generates heat). For maximum accuracy, the buffer should be pH-adjusted at the temperature at which it will be used.[28]

-

Ionic Strength: Tris acetate buffers are considered to have a relatively low ionic strength. This is advantageous for some applications, like DNA mobility studies, but contributes to their lower buffering capacity and tendency to heat up during high-voltage electrophoresis.[19][29]

Conclusion

This compound is more than just a simple salt; it is a carefully balanced system engineered for pH control in sensitive biological applications. Its structure, arising from the straightforward acid-base chemistry of Tris and acetic acid, provides a robust buffering capacity in the physiologically relevant pH range of 7-9. Its widespread use, particularly in the form of TAE buffer for nucleic acid electrophoresis, underscores its indispensable role in modern molecular biology. For researchers and drug development professionals, a thorough understanding of its properties, the causality behind its buffering action, and adherence to precise preparation protocols are essential for achieving reliable and reproducible results.

References

- 1. Tris - Wikipedia [en.wikipedia.org]

- 2. loriindustry.com [loriindustry.com]

- 3. CAS 77-86-1: Tris(hydroxymethyl)aminomethane | CymitQuimica [cymitquimica.com]

- 4. Tris(hydroxymethyl)aminomethane | 77-86-1 [chemicalbook.com]

- 5. Tris base and Tris HCl: properties and applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. chemodex.com [chemodex.com]

- 7. Acetic acid - Wikipedia [en.wikipedia.org]

- 8. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. atlas.org [atlas.org]

- 11. This compound | C6H15NO5 | CID 16218782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound salt | 6850-28-8 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. TRIS acetate salt [himedialabs.com]

- 15. Cas 6850-28-8,this compound salt | lookchem [lookchem.com]

- 16. TRIS acetate, 100 g, CAS No. 6850-28-8 | Biological Buffer Reagents | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 17. buffersandreagents.com [buffersandreagents.com]

- 18. TAE buffer - Wikipedia [en.wikipedia.org]

- 19. Tris-acetate-EDTA Electrophoresis Buffer Clinisciences [clinisciences.com]

- 20. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

- 23. nbinno.com [nbinno.com]

- 24. Tris Acetate-EDTA buffer BioReagent, suitable for electrophoresis | Sigma-Aldrich [sigmaaldrich.com]

- 25. gatescientific.com [gatescientific.com]

- 26. Tris-acetate buffer? - Molecular Biology [protocol-online.org]

- 27. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. The uses of Tris buffer - A starting guide - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 29. bostonbioproducts.com [bostonbioproducts.com]

An In-depth Technical Guide to Tris(hydroxymethyl)aminomethane Acetate (CAS: 6850-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(hydroxymethyl)aminomethane acetate (Tris acetate), with the CAS number 6850-28-8, is an acetate salt formed from the reaction of Tris(hydroxymethyl)aminomethane (Tris) and acetic acid.[1][2] It is a widely utilized biological buffer critical for maintaining stable pH in a variety of research and development applications.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and an exploration of its physiological effects. Particular emphasis is placed on its role in nucleic acid electrophoresis, protein crystallization, cell lysis, in vitro transcription, and enzyme kinetics.

Chemical and Physical Properties

This compound is a white crystalline powder that is highly soluble in water.[5][6] Its properties make it an effective buffer in the physiological pH range.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6850-28-8 | [3][5][8][9] |

| Molecular Formula | C6H15NO5 | [2][4][5] |

| Molecular Weight | 181.19 g/mol | [1][4][5] |

| Appearance | White crystalline powder | [6][8] |

| Melting Point | 120-121 °C | [3][5] |

| Boiling Point | 219-220 °C (at 9.75 mmHg) | [3][5] |

| Density | 1.09 g/mL (at 20 °C) | [3][5] |

| pKa | ~8.1 (for Tris at 25°C) | [7] |

| Solubility in Water | 91 g/L (at 20 °C) | [5] |

Table 2: Temperature Dependence of Tris Buffer pKa

| Temperature | pKa of Tris | Reference(s) |

| 0 °C | 8.4 | [2] |

| 20 °C | 8.3 | [10] |

| 25 °C | 8.1 | [7] |

| 37 °C | 7.82 | [10] |

| Room Temperature | 7.8 | [2] |

Note: The pKa of Tris is highly dependent on temperature, decreasing with an increase in temperature.[2][11] This is a critical consideration for experiments conducted at different temperatures.

Key Applications and Experimental Protocols

Tris acetate is a versatile buffer employed in a multitude of molecular biology and biochemistry protocols.

Nucleic Acid Electrophoresis

Tris acetate is a key component of Tris-acetate-EDTA (TAE) buffer, which is widely used for agarose gel electrophoresis of DNA.[12] TAE buffer has a lower buffering capacity than Tris-borate-EDTA (TBE) buffer but is favored for the separation of large DNA fragments and for protocols involving DNA recovery from the gel, as borate can inhibit certain enzymes.

Experimental Protocol: Preparation of 50x TAE Buffer Stock Solution

-

Weighing Reagents:

-

Tris base: 242 g

-

EDTA•Na2•2H2O: 37.2 g

-

-

Dissolving:

-

Add the Tris base and EDTA to ~800 mL of deionized water in a 1 L beaker.

-

Stir with a magnetic stirrer until the solids are completely dissolved.

-

-

Adding Acetic Acid:

-

Carefully add 57.1 mL of glacial acetic acid to the solution.

-

-

Final Volume Adjustment:

-

Adjust the final volume to 1 L with deionized water.

-

-

Sterilization and Storage:

-

The 50x stock solution can be stored at room temperature. For RNase-free applications, use RNase-free water and autoclave the final solution.

-

Workflow for Preparing 1x TAE Working Solution and Agarose Gel

Caption: Workflow for TAE buffer and agarose gel preparation.

Protein Crystallization

Tris is a suitable buffer for protein crystallization as it is less likely to interfere with crystallization compared to phosphate buffers.[8] The optimal buffer and pH are critical for protein solubility and crystal formation.

Experimental Protocol: General Protocol for Protein Crystallization using the Hanging Drop Vapor Diffusion Method with a Tris-based Buffer

-

Protein Preparation:

-

Purify the target protein to >95% homogeneity.

-

Concentrate the protein to 5-20 mg/mL in a buffer containing a low concentration of Tris (e.g., 10-25 mM) at a pH suitable for protein stability (e.g., pH 7.5-8.5).

-

-

Preparation of Reservoir Solution:

-

Prepare a reservoir solution containing a precipitant (e.g., polyethylene glycol, ammonium sulfate) and a buffer (e.g., 100 mM Tris-HCl, pH 8.0). The exact concentrations will need to be optimized for the specific protein.

-

-

Setting up the Crystallization Plate:

-

Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.

-

-

Preparing the Drop:

-

On a siliconized coverslip, mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution.

-

-

Sealing and Incubation:

-

Invert the coverslip and place it over the well, sealing it with grease to create a closed system.

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe for crystal growth over several days to weeks.

-

Logical Flow for Protein Crystallization Screening

Caption: Logical workflow for protein crystallization screening.

Cell Lysis

Tris-based buffers are commonly used for cell lysis to extract proteins and other cellular components. The buffer helps to maintain a stable pH to preserve protein structure and function during the extraction process.

Experimental Protocol: Lysis of Adherent Mammalian Cells using a Tris-based RIPA Buffer

-

Prepare Lysis Buffer:

-

RIPA buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer.

-

-

Cell Preparation:

-

Aspirate the culture medium from a confluent dish of adherent cells.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

-

Cell Lysis:

-

Add an appropriate volume of ice-cold RIPA buffer to the dish (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation and Clarification:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

-

The protein concentration can be determined using a suitable protein assay (e.g., BCA or Bradford).

-

Workflow for Mammalian Cell Lysis and Protein Extraction

Caption: Workflow for mammalian cell lysis and protein extraction.

In Vitro Transcription

Tris buffer is a standard component of in vitro transcription (IVT) reaction buffers, providing a stable pH environment for the activity of RNA polymerases such as T7, T3, and SP6.[5]

Experimental Protocol: In Vitro Transcription using a T7 RNA Polymerase System

-

Reaction Assembly (at room temperature):

-

In a nuclease-free tube, combine the following in order:

-

Nuclease-free water

-

10x Transcription Buffer (containing Tris-HCl, MgCl2, DTT, and spermidine)

-

rNTP mix (ATP, CTP, GTP, UTP)

-

Linearized DNA template with a T7 promoter (0.5-1.0 µg)

-

RNase inhibitor

-

T7 RNA Polymerase

-

-

-

Incubation:

-

Mix the components gently by pipetting.

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

DNase Treatment:

-

Add DNase I (RNase-free) to the reaction mixture to digest the DNA template.

-

Incubate at 37°C for 15-30 minutes.

-

-

RNA Purification:

-

Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Workflow for a Typical In Vitro Transcription Reaction

Caption: Workflow for a typical in vitro transcription reaction.

Enzyme Kinetics

Tris buffer is frequently used in enzyme assays to maintain a constant pH, which is crucial for accurate determination of enzyme activity and kinetic parameters.[7] However, it is important to note that Tris can sometimes interfere with the activity of certain enzymes, particularly metalloenzymes.[11]

Experimental Protocol: General Spectrophotometric Enzyme Kinetic Assay

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in Tris-HCl buffer (e.g., 50 mM, pH 7.5).

-

Prepare a series of substrate solutions of varying concentrations in the same Tris-HCl buffer.

-

-

Assay Setup:

-

In a cuvette, add the Tris-HCl buffer and the substrate solution to the desired final volume.

-

Place the cuvette in a spectrophotometer and allow it to equilibrate to the assay temperature.

-

-

Initiating the Reaction:

-

Add a small volume of the enzyme stock solution to the cuvette to initiate the reaction.

-

Mix quickly by gentle inversion.

-

-

Data Acquisition:

-

Immediately begin recording the change in absorbance at a specific wavelength over time.

-

The initial reaction velocity (V₀) is determined from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis:

-

Repeat the assay for each substrate concentration.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

-

Logical Flow for an Enzyme Kinetics Experiment

Caption: Logical flow for determining enzyme kinetic parameters.

Cellular Effects and Logical Relationships

While Tris is generally considered to be relatively inert in biological systems, some studies have indicated that it can have specific cellular effects. For instance, Tris buffer has been shown to increase the outer membrane permeability of E. coli. In mammalian cells, high concentrations of Tris may lead to changes in cell morphology and a decrease in proliferation rate.[13]

A notable study has demonstrated that oral administration of Tris-base buffer can inhibit cancer progression and metastasis in mouse models of prostate and pancreatic cancer.[14] The proposed mechanism is the neutralization of the acidic tumor microenvironment. A downstream effect observed in this study was a decrease in the expression of the glucose transporter GLUT-1 in the treated tumors.[14] This suggests a logical relationship where Tris-base buffer, by altering the tumor's extracellular pH, can influence cellular metabolism.

Logical Relationship of Tris-base Buffer in a Tumor Microenvironment

Caption: Logical relationship of Tris-base buffer's effect on the tumor microenvironment.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. It is advisable to wear suitable protective clothing, gloves, and eye/face protection when handling this compound. Avoid contact with skin and eyes.

Conclusion

This compound is a fundamental and versatile buffer for a wide range of applications in research and drug development. Its ability to maintain a stable pH in the physiological range makes it indispensable for techniques such as nucleic acid electrophoresis, protein crystallization, cell lysis, in vitro transcription, and enzyme kinetics. A thorough understanding of its properties, including its temperature-dependent pKa, and its potential cellular effects is crucial for the successful design and execution of experiments. The findings regarding its potential to modulate the tumor microenvironment open up new avenues for its application in cancer research.

References

- 1. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]

- 2. researchgate.net [researchgate.net]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

- 7. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 8. neb.com [neb.com]

- 9. benchchem.com [benchchem.com]

- 10. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Table 5, [Buffers for in vitro transcription experiments]. - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Is Tris buffer toxic to cells in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. Tris–base buffer: a promising new inhibitor for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tris(hydroxymethyl)aminomethane Acetate for Researchers and Drug Development Professionals

Introduction

Tris(hydroxymethyl)aminomethane acetate, an acetate salt formed from the reaction of equimolar amounts of tris(hydroxymethyl)aminomethane (Tris) and acetic acid, is a critical buffering agent in a multitude of life science applications.[1] Commonly referred to as Tris acetate, this compound is integral to molecular biology, biochemistry, and pharmaceutical development due to its ability to maintain stable pH levels in the physiologically relevant range of 7.0 to 9.0.[2][3][4] Its high solubility in water, significant buffering capacity, and compatibility with biological molecules make it a staple reagent in research laboratories and manufacturing settings.[2][4][5] This guide provides an in-depth overview of its properties, synonyms, applications, and detailed experimental protocols.

Synonyms

The compound is known by several names in literature and commercial products:

-

Tris acetate[2]

-

THAM acetate[3]

-

2-Amino-2-(hydroxymethyl)-1,3-propanediol acetate[3]

-

Trimethylolaminomethane Acetate

Core Properties and Specifications

This compound is typically supplied as a white crystalline powder with high purity, ensuring minimal interference in sensitive experimental assays.[2][3]

| Property | Value | References |

| CAS Number | 6850-28-8 | [3][8] |

| Molecular Formula | C4H11NO3·C2H4O2 (or C6H15NO5) | [3][7][9] |

| Molecular Weight | 181.19 g/mol (or 181.2 g/mol ) | [3][6][7][9] |

| Appearance | White to almost white crystalline powder | [1][2][3] |

| Melting Point | 115 - 125 °C | [3] |

| Purity (Assay) | >99.0% (typically 99 - 101%) | [3] |

| Solubility | Soluble in water (e.g., 0.5 M at 20 °C) | [2][9][10] |

| Storage | Room Temperature, in an inert atmosphere | [3][10] |

Key Applications in Research and Development

The primary function of Tris acetate is as a buffering agent to maintain a stable pH.[2] Its pKa of approximately 8.1 at 25°C makes it an excellent choice for a wide array of biological and biochemical procedures.[4][5][11][12]

-

Molecular Biology: Tris acetate is a fundamental component of buffer systems for nucleic acid analysis.[10][11] It is most famously used in Tris-acetate-EDTA (TAE) buffer for agarose gel electrophoresis of DNA and RNA.[11][12][13] TAE buffer provides good resolution for separating linear, double-stranded DNA fragments.[13]

-

Biochemistry: In biochemical assays, maintaining a specific and stable pH is critical for enzyme activity and protein stability.[2][3][11] Tris acetate buffers are employed in enzyme kinetics studies, protein purification protocols, and Western blotting.[2][11][12]

-

Pharmaceutical Formulations: Within the pharmaceutical industry, Tris acetate serves as a stabilizing agent and excipient in drug formulations.[2][3] It helps maintain the pH of injectable solutions, eye drops, and other therapeutic agents, which is crucial for drug solubility, bioavailability, and shelf-life.[2][3][11]

-

Other Applications: The compound is also utilized in diagnostic kits, particularly immunoassays where precise pH control is essential, and in some cosmetic and personal care products.[3]

Logical Workflow: Buffering Action of Tris Acetate

The diagram below illustrates the fundamental role of Tris acetate in maintaining pH stability. The Tris component acts as a proton acceptor/donor to buffer against pH shifts.

Caption: Buffering equilibrium of the Tris/Tris-H+ conjugate pair.

Experimental Protocols

A common and critical application of Tris acetate is the preparation of TAE buffer for nucleic acid gel electrophoresis.

Protocol: Preparation of 50x TAE Stock Solution

This protocol details the preparation of a 1-liter, 50-fold concentrated stock solution of Tris-acetate-EDTA (TAE) buffer. The 1x working solution contains 40 mM Tris-acetate and 1 mM EDTA.[13][14]

Materials and Reagents:

-

Tris(hydroxymethyl)aminomethane (Tris base): 242 g[13][15][16]

-

Deionized or distilled water (dH₂O)

-

1 L graduated cylinder or volumetric flask

-

Stir plate and magnetic stir bar

-

Beaker (2 L)

Procedure:

-

Place the beaker on a magnetic stir plate and add a stir bar.

-

Weigh out 242 g of Tris base and add it to the water. Stir until it is completely dissolved.[13][15][16]

-

Carefully measure and add 57.1 mL of glacial acetic acid to the solution.[13][15][16]

-

Continue stirring until all components are fully mixed.

-

Transfer the solution to a 1 L graduated cylinder or volumetric flask.

-

The pH of the 50x stock solution does not need to be adjusted and should be approximately 8.5.[16]

-

Store the 50x TAE stock solution at room temperature. If a precipitate forms over time, gently warm the solution to 37°C and stir until it redissolves before use.[15]

Preparation of 1x Working Solution: To prepare a 1x working solution, dilute the 50x stock solution 1:50 with dH₂O. For example, to make 1 L of 1x TAE buffer, add 20 mL of the 50x stock solution to 980 mL of dH₂O.

Experimental Workflow: TAE Buffer Preparation

The following diagram outlines the workflow for preparing a 1x TAE working solution from the 50x stock, a routine procedure in molecular biology labs.

Caption: Workflow for diluting 50x TAE stock to a 1x working solution.

References

- 1. This compound salt | 6850-28-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 5. Tris Buffer Composition and Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. Trizma® acetate - TRIS acetate salt, this compound salt [sigmaaldrich.com]

- 7. This compound | C6H15NO5 | CID 16218782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tris - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. forever-pharmacy.com [forever-pharmacy.com]

- 11. nbinno.com [nbinno.com]

- 12. bio-rad.com [bio-rad.com]

- 13. TAE buffer - Wikipedia [en.wikipedia.org]

- 14. genomica.uaslp.mx [genomica.uaslp.mx]

- 15. gatescientific.com [gatescientific.com]

- 16. Recipe for 50x TAE buffer [protocols.io]

Tris Acetate Buffer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tris acetate buffer, a commonly used buffer system in molecular biology, biochemistry, and drug development. We will delve into its core physicochemical properties, preparation protocols, and key applications, with a focus on providing practical information for laboratory professionals.

Core Concepts: pKa and pH Range

Tris, or tris(hydroxymethyl)aminomethane, is a primary amine and a weak base that is widely used in biological research for its buffering capacity. The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations.

The pKa of Tris base is approximately 8.1 at 25°C.[1][2][3] This makes it an effective buffer in the slightly alkaline pH range of 7.1 to 9.1.[4][5] When combined with acetic acid, it forms a Tris acetate buffer. The addition of acetic acid helps to bring the pH into the desired range.

A critical consideration when working with Tris buffers is the temperature dependence of its pKa. The pH of a Tris buffer solution will decrease as the temperature increases, and conversely, the pH will increase as the temperature decreases.[5][6] For every 1°C increase in temperature, the pKa of Tris decreases by approximately 0.03.[6] This is a significant factor in experiments conducted at temperatures other than ambient, such as in cell culture incubators (37°C) or during cold-room procedures (4°C). Therefore, it is crucial to adjust the pH of the buffer at the intended working temperature.

Table 1: Physicochemical Properties of Tris Acetate Buffer

| Parameter | Value | Reference(s) |

| Tris pKa (25°C) | ~8.1 | [1][2][3] |

| Effective pH Range | 7.1 - 9.1 | [4][5] |

| Temperature Dependence of pKa | ~ -0.03 pH unit / °C | [6] |

| Common Working pH | 7.4 - 8.6 | [7][8] |

Buffer Preparation and Composition

Tris acetate buffers are typically prepared as concentrated stock solutions, which are then diluted to the desired working concentration. A common formulation is Tris-Acetate-EDTA (TAE) buffer, which is extensively used in nucleic acid electrophoresis. EDTA (ethylenediaminetetraacetic acid) is a chelating agent that is added to inhibit nucleases by sequestering divalent cations like Mg²⁺.

Table 2: Standard Recipe for 50x TAE Stock Solution (1 Liter)

| Component | Amount | Molar Mass ( g/mol ) | Final Concentration (in 50x) |

| Tris Base | 242 g | 121.14 | 2 M |

| Glacial Acetic Acid | 57.1 mL | 60.05 | 1 M |

| EDTA (0.5 M, pH 8.0) | 100 mL | - | 50 mM |

| Deionized Water | To a final volume of 1 L | - | - |

To prepare a 1x working solution, the 50x stock is diluted 1:50 with deionized water. The final concentration of a 1x TAE buffer is 40 mM Tris-acetate and 1 mM EDTA, with a pH of approximately 8.3.[9]

-

Weigh 242 g of Tris base and add it to a beaker containing approximately 700 mL of deionized water.

-

Stir the solution with a magnetic stirrer until the Tris base is completely dissolved.

-

Carefully add 57.1 mL of glacial acetic acid to the solution.

-

Add 100 mL of a 0.5 M EDTA solution (pH 8.0).

-

Adjust the final volume to 1 L with deionized water.

-

The pH of the 50x stock solution does not need to be adjusted but should be around 8.3.[10]

-

Store the 50x TAE stock solution at room temperature. If a precipitate forms over time, it can be redissolved by warming the solution to 37°C and stirring.[10]

Key Applications and Methodologies

Tris acetate buffer, particularly in the form of TAE, is a cornerstone of molecular biology laboratories, primarily for its use in nucleic acid electrophoresis.

TAE buffer is widely used as both the gel and running buffer for agarose gel electrophoresis of DNA and RNA.[1] Its slightly basic pH ensures that the phosphate backbone of nucleic acids remains deprotonated and negatively charged, allowing for migration towards the anode in an electric field.

TAE is particularly advantageous for the high-resolution separation of long nucleic acid fragments (>1500 bp).[11] It also allows for high recovery of nucleic acids from agarose gels for subsequent enzymatic applications, such as ligation for cloning, as the borate in the alternative TBE buffer can inhibit enzymes like ligases.[11] However, TAE has a lower buffering capacity than TBE, which can lead to a significant decrease in pH during prolonged electrophoresis runs due to the temperature increase.[11]

Beyond electrophoresis, Tris acetate buffer is also utilized in:

-

Protein Electrophoresis: It can be used in SDS-PAGE and related blotting techniques.[8][12]

-

Biochemical Assays: As a general-purpose buffer for maintaining a stable pH for enzymatic reactions.

-

Cell Culture: In some instances, it can be used for short-term procedures, although dedicated cell culture media are more common.[12]

-

Chromatography: As a component of the mobile phase in certain chromatography applications.

Summary and Recommendations

Tris acetate buffer is a versatile and cost-effective buffer system for a wide range of applications in the life sciences. Its primary utility is in nucleic acid electrophoresis, where its properties are well-suited for the separation and subsequent purification of DNA fragments.

Researchers and laboratory professionals should be mindful of the temperature sensitivity of Tris buffers and ensure that the pH is adjusted at the intended experimental temperature for optimal performance and reproducibility. When choosing between TAE and TBE for electrophoresis, TAE is generally preferred for applications requiring downstream enzymatic manipulation of the DNA.

References

- 1. Tris Buffer | Bio-Rad [bio-rad.com]

- 2. organicintermediate.com [organicintermediate.com]

- 3. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 4. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. nbinno.com [nbinno.com]

- 6. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. TAE (1 M, pH 8.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. Boston Bioproducts Inc Tris-Acetate Buffer (0.2 M, pH 7.4) - 500ml, Quantity: | Fisher Scientific [fishersci.com]

- 9. genomica.uaslp.mx [genomica.uaslp.mx]

- 10. gatescientific.com [gatescientific.com]

- 11. Tris-Acetate-EDTA (TAE) 50x Powder (pH 8.3) (1 L) (5 pouches) | Aniara Diagnostica, Inc. [aniara.com]

- 12. bostonbioproducts.com [bostonbioproducts.com]

An In-depth Technical Guide on the Solubility of Tris(hydroxymethyl)aminomethane Acetate in Water

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aqueous solubility of Tris(hydroxymethyl)aminomethane acetate, often referred to as Tris acetate. It consolidates available quantitative data, outlines factors influencing solubility, and presents a standardized experimental protocol for solubility determination.

This compound (CAS: 6850-28-8) is an acetate salt formed from the reaction of equimolar amounts of Tris base and acetic acid[1][2]. It is a crucial buffer in molecular biology, biochemistry, and the pharmaceutical industry, valued for its ability to maintain a stable pH in the neutral to alkaline range[3]. Its high water solubility is a key advantage for preparing concentrated buffer stock solutions[3].

Quantitative Solubility Data

While Tris acetate is often formed in situ by titrating Tris base with acetic acid, quantitative solubility data for the pre-formed salt and its primary component, Tris base, are available. The high solubility of Tris base is a primary contributor to the favorable solubility of Tris acetate solutions.

Table 1: Aqueous Solubility of Tris(hydroxymethyl)aminomethane (Tris Base)

| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Mole Fraction | Data Source |

|---|---|---|---|---|

| 20 | 91 (for Tris Acetate) | ~0.5 M (for Tris Acetate) | - | ChemBK[4] |

| 25 | ~550 | ~4.54 | 0.0939 | HUI BAI YI[5], ACS Publications[6] |

| 35 | Increases with temp. | - | 0.1141 | ACS Publications[6] |

Note: The solubility of Tris base increases with temperature[5]. The value at 20°C is specifically for the Tris acetate salt, indicating it is also highly soluble.

Factors Influencing Solubility

Several factors can impact the solubility of Tris and Tris acetate in aqueous solutions:

-

Temperature : For many solids, including Tris, solubility in water increases with temperature. As temperature rises, the kinetic energy of both solute and solvent molecules increases, facilitating the dissolution process[5][7]. For instance, the solubility of Tris is higher at 37°C than at 25°C, and lower at 4°C[5].

-

pH : The pH of the solution can influence the protonation state of Tris. While Tris is an effective buffer, extreme pH values outside its buffering range (typically 7.0-9.2) can alter its chemical form and potentially affect its solubility[5].

-

Presence of Other Solutes : High concentrations of other salts can compete for water molecules, which may reduce the solubility of Tris through a "salting-out" effect[5]. The presence of other organic solvents or macromolecules can also enhance or inhibit solubility depending on the specific interactions[5].

Experimental Protocols

Protocol 1: Preparation of Tris-Acetate-EDTA (TAE) Buffer (50x Stock Solution)

Tris acetate is a primary component of TAE buffer, commonly used for agarose gel electrophoresis of nucleic acids[3][8]. The preparation of a highly concentrated stock solution demonstrates its practical solubility limits.

Materials:

-

Tris base (Tris(hydroxymethyl)aminomethane)

-

Glacial Acetic Acid

-

0.5 M EDTA (pH 8.0) solution

-

Deionized or distilled water

-

Magnetic stirrer and stir bar

-

Graduated cylinders and a 1L volumetric flask

Procedure:

-

Weigh 242 g of Tris base and add it to a beaker containing approximately 700 mL of deionized water[8][9].

-

Place the beaker on a magnetic stirrer and stir until the Tris base is completely dissolved[8].

-

Carefully measure and add 57.1 mL of glacial acetic acid to the solution[8][9].

-

Add 100 mL of 0.5 M EDTA (pH 8.0) solution[9].

-

Transfer the solution to a 1L volumetric flask and add deionized water to bring the final volume to 1 liter[8][9].

-

The pH of this 50x stock solution does not require adjustment and should be approximately 8.3-8.5[8][9].

-

Store the solution at room temperature. If a precipitate forms over time, warm the solution to 37°C and stir until it redissolves before use[8].

Protocol 2: General Method for Determining Aqueous Solubility (Flask Method)

This protocol provides a standardized approach to determine the solubility of a compound like Tris acetate in water.

Materials:

-

This compound

-

Deionized water

-

Constant temperature bath or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Appropriate analytical instrument for concentration measurement (e.g., pH meter for titration, HPLC, UV-Vis spectrophotometer).

Procedure:

-

Add an excess amount of Tris acetate to a known volume of deionized water in a flask.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., at 25°C) to allow it to equilibrate. The equilibration time can range from 24 to 72 hours[10].

-

Periodically take samples from the solution. To ensure equilibrium has been reached, the concentration should not change over a 24-hour period[10].

-

Once equilibrated, carefully filter the sample to remove any undissolved solid.

-

Determine the concentration of the dissolved Tris acetate in the filtrate using a validated analytical method, such as acidimetric titration[10].

-

Express the solubility in desired units (e.g., g/L, mol/L).

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the solubility of Tris acetate.

Figure 1. Key factors affecting the aqueous solubility of Tris acetate.

Figure 2. Experimental workflow for determining aqueous solubility.

References

- 1. This compound salt | 6850-28-8 [chemicalbook.com]

- 2. This compound | C6H15NO5 | CID 16218782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. What is the solubility of Tris in water? - Blog [hbynm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Will high temperatures affect the buffering performance of TRIS base? [vacutaineradditives.com]

- 8. gatescientific.com [gatescientific.com]

- 9. Recipe for 50x TAE buffer [protocols.io]

- 10. Solubility of Tris(hydroxymethyl)aminomethane in Water-Methanol Solvent Mixtures and Medium Effects in the Dissociation of the Protonated Base - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tris Acetate Salt as a Biological Buffer

For Researchers, Scientists, and Drug Development Professionals

Tris acetate salt, derived from Tris (tris(hydroxymethyl)aminomethane) and acetic acid, is a fundamental buffer used in molecular biology and biochemistry to maintain a stable pH. Its utility is pronounced in applications requiring a slightly alkaline environment, crucial for the integrity and function of nucleic acids and proteins. This guide provides a comprehensive overview of Tris acetate's properties, applications, and protocols.

Core Properties and Buffering Mechanism

Tris acetate's buffering capability is centered around the pKa of Tris base, which is approximately 8.1 at 25°C.[1][2][3] This makes it an effective buffer in the pH range of 7.0 to 9.2.[4][5][6] The primary amine of the Tris molecule is responsible for its buffering action. The pH of Tris buffers is notably dependent on temperature, decreasing by about 0.025-0.031 pH units for every 1°C increase.[7][8] This temperature sensitivity is a critical consideration in experimental design.[3][9]

Table 1: Physicochemical Properties of Tris Buffer

| Property | Value |

|---|---|

| pKa at 25°C | ~8.1[1][2][3] |

| Effective Buffering pH Range | 7.0 - 9.2[4][5][6] |

| Temperature-induced pH Change (ΔpKa/°C) | -0.025 to -0.031[7][8] |

| Molecular Weight (Tris Base) | 121.14 g/mol [10] |

Key Applications and Experimental Protocols

Tris acetate is a versatile buffer employed in a variety of molecular biology techniques, from nucleic acid electrophoresis to protein extraction.

Nucleic Acid Electrophoresis (TAE Buffer)

Tris-acetate-EDTA (TAE) buffer is ubiquitously used for agarose gel electrophoresis of DNA and RNA.[1][11] It offers excellent resolution for large DNA fragments (>20 kb).[10] However, its lower buffering capacity means it can become exhausted during prolonged electrophoresis runs, necessitating recirculation or replacement.[10][11][12] The EDTA component chelates divalent cations, which protects nucleic acids from enzymatic degradation.[12]

Table 2: Common TAE Buffer Formulations

| Stock Concentration | Component | Amount for 1 L | Final Concentration in Stock |

|---|---|---|---|

| 50x TAE | Tris Base | 242 g[10][11][13] | 2 M[11][12] |

| Glacial Acetic Acid | 57.1 mL[10][11][13] | 1 M[11][12] | |

| 0.5 M EDTA (pH 8.0) | 100 mL[10][11][13] | 0.05 M[12] | |

| 1x TAE (Working) | Tris Acetate | - | 40 mM[10][11][12][14] |

| | EDTA | - | 1 mM[10][11][12][14] |

Materials:

-

Tris base[10]

-

Glacial acetic acid[10]

-

0.5 M EDTA (pH 8.0) solution[10]

-

Deionized water[10]

-

Agarose

-

Magnetic stirrer and stir bar[10]

-

Graduated cylinders and beakers[10]

Procedure for 50x TAE Stock (1 L):

-

Dissolve 242 g of Tris base in approximately 700-750 mL of deionized water with stirring.[10][12]

-

Carefully add 57.1 mL of glacial acetic acid to the solution.[10][12]

-

Adjust the final volume to 1 L with deionized water.[10][12]

-

The pH of the stock solution does not need to be adjusted and should be around 8.5.[10] Store at room temperature.[10][12]

Procedure for 1% Agarose Gel:

-

To prepare a 1x working solution, dilute the 50x TAE stock 1:50 with deionized water.[10][11]

-

For a 100 mL gel, add 1 g of agarose to 100 mL of 1x TAE buffer in a flask.

-

Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.

-

Allow the solution to cool to about 50-60°C before pouring it into a gel casting tray with combs.

-

Once solidified, the gel is ready for use in an electrophoresis apparatus filled with 1x TAE running buffer.

Protein Electrophoresis and Western Blotting

Tris-based buffers are also integral to protein analysis techniques like SDS-PAGE and Western blotting.[1][2] In these applications, Tris buffers help maintain a consistent pH for both the stacking and resolving gels, as well as in the transfer buffer, ensuring proper protein migration and transfer to a membrane.[2]

Materials:

-

Tris base

-

Glycine

-

Methanol

-

Deionized water

Procedure for 1 L of 1x Transfer Buffer:

-

Dissolve 3.03 g of Tris base and 14.4 g of glycine in approximately 700 mL of deionized water.

-

Add 200 mL of methanol.

-

Adjust the final volume to 1 L with deionized water. The pH should be approximately 8.3. Do not adjust the pH with acid or base.

-

Chill the buffer to 4°C before use for optimal transfer efficiency.

Cell Lysis and Protein Extraction

Tris acetate buffers are frequently used in cell lysis solutions to maintain pH stability during the extraction of proteins from cells and tissues.[15][16] A stable pH environment is critical for preserving the structural integrity and biological activity of proteins.[15][16]

Table 3: Example of a Tris-Acetate Based Lysis Buffer

| Component | Final Concentration | Purpose |

|---|---|---|

| Tris-Acetate, pH 7.4 | 50 mM | Buffering agent to maintain stable pH |

| NaCl | 150 mM | Provides appropriate ionic strength |

| EDTA | 1 mM | Chelates divalent cations, inhibits metalloproteases |

| Triton X-100 | 1% (v/v) | Non-ionic detergent to solubilize membranes[17] |

| Protease Inhibitor Cocktail | 1x | Prevents protein degradation by proteases |

Materials:

-

Cultured cells or tissue sample

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Tris-acetate lysis buffer (see Table 3)

-

Cell scraper (for adherent cells)

-

Microcentrifuge

Procedure:

-